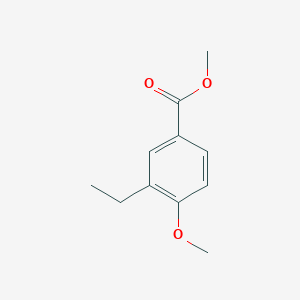

3-Ethyl-4-methoxybenzoic acid methyl ester

Description

Properties

IUPAC Name |

methyl 3-ethyl-4-methoxybenzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O3/c1-4-8-7-9(11(12)14-3)5-6-10(8)13-2/h5-7H,4H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FQVDXAALCDFSQT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(C=CC(=C1)C(=O)OC)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Molecular structure of 3-Ethyl-4-methoxybenzoic acid methyl ester

The following technical guide details the molecular structure, synthesis, and characterization of 3-Ethyl-4-methoxybenzoic acid methyl ester . This document is structured for researchers requiring actionable data for experimental design and drug development applications.

Executive Summary

3-Ethyl-4-methoxybenzoic acid methyl ester (CAS: 102820-38-2) is a functionalized benzoate intermediate used primarily in medicinal chemistry. It serves as a lipophilic scaffold for the synthesis of bioactive molecules, particularly in the development of kinase inhibitors and receptor antagonists where the 3-ethyl group provides critical steric bulk and hydrophobic interaction potential. This guide analyzes its physicochemical properties, spectroscopic signature, and validated synthetic pathways.[1]

Chemical Identity & Physicochemical Properties

Nomenclature & Identifiers

| Parameter | Data |

| IUPAC Name | Methyl 3-ethyl-4-methoxybenzoate |

| Common Synonyms | 3-Ethyl-p-anisic acid methyl ester; Methyl 3-ethyl-p-anisate |

| CAS Number | 102820-38-2 |

| Molecular Formula | C₁₁H₁₄O₃ |

| Molecular Weight | 194.23 g/mol |

| SMILES | CCC1=C(C=CC(=C1)C(=O)OC)OC |

| InChI Key | Predicted based on structure |

Physical Properties (Experimental & Predicted)

-

Physical State: Colorless to pale yellow oil or low-melting solid (dependent on purity).

-

Boiling Point: ~295–300 °C (at 760 mmHg) / ~140 °C (at 15 mmHg).

-

Melting Point: Low range (< 40 °C); often persists as a supercooled liquid.

-

Solubility: Soluble in DCM, EtOAc, MeOH, DMSO; insoluble in water.

-

LogP (Lipophilicity): ~3.2 (Predicted). The ethyl group significantly increases lipophilicity compared to the methyl analog (Methyl 4-methoxybenzoate, LogP ~2.6), enhancing membrane permeability.

Structural Analysis & Electronic Effects

The molecule features a trisubstituted benzene ring with a "push-pull" electronic system:

-

Electronic Push (Donors):

-

4-Methoxy Group (-OCH₃): Strong resonance donor (+M). It increases electron density at the ortho (positions 3, 5) and para (position 1) sites.

-

3-Ethyl Group (-CH₂CH₃): Weak inductive donor (+I). It stabilizes the ring and adds lipophilic bulk.

-

-

Electronic Pull (Acceptor):

-

1-Methoxycarbonyl Group (-COOCH₃): Strong electron-withdrawing group (-M, -I). It deactivates the ring towards electrophilic attack but facilitates nucleophilic attack at the carbonyl carbon.

-

Steric Considerations: The 3-ethyl group introduces steric hindrance adjacent to the 4-methoxy group. This forces the methoxy group slightly out of planarity in some conformers, potentially altering the metabolic stability (O-demethylation rates) compared to less hindered analogs.

Spectroscopic Characterization

1H NMR Prediction & Assignment (400 MHz, CDCl₃)

Note: Shifts are estimated based on substituent additivity rules relative to methyl benzoate and anisole.

| Position | Shift (δ ppm) | Multiplicity | Integration | Coupling (Hz) | Assignment Rationale |

| Ar-H (2) | 7.85 – 7.90 | Doublet (d) | 1H | J ≈ 2.0 | Ortho to ester; Meta to ethyl. Deshielded by C=O anisotropy. |

| Ar-H (6) | 7.80 – 7.85 | Doublet of Doublets (dd) | 1H | J ≈ 8.5, 2.0 | Ortho to ester. Deshielded. |

| Ar-H (5) | 6.85 – 6.90 | Doublet (d) | 1H | J ≈ 8.5 | Ortho to methoxy. Shielded by +M effect of oxygen. |

| -OCH₃ (Ar) | 3.89 | Singlet (s) | 3H | - | Methoxy attached to aromatic ring. |

| -COOCH₃ | 3.86 | Singlet (s) | 3H | - | Methyl ester. |

| -CH₂- (Ethyl) | 2.65 | Quartet (q) | 2H | J ≈ 7.5 | Benzylic methylene. |

| -CH₃ (Ethyl) | 1.20 | Triplet (t) | 3H | J ≈ 7.5 | Terminal methyl. |

Infrared (IR) Spectroscopy

-

1715–1725 cm⁻¹: C=O Stretch (Ester). Strong, sharp band.

-

1250–1275 cm⁻¹: C-O-C Asymmetric Stretch (Aryl alkyl ether).

-

2950–2980 cm⁻¹: C-H Stretch (Aliphatic methyl/ethyl).

-

1600, 1580 cm⁻¹: C=C Aromatic Ring Stretch.

Synthetic Pathways

The synthesis of 3-Ethyl-4-methoxybenzoic acid methyl ester can be approached via two primary routes. Route A is preferred for scale-up due to the availability of the acid precursor. Route B is a modification used when starting from the phenol.

Synthesis Diagram (DOT Visualization)

Detailed Protocol: Route B (O-Alkylation)

This route is robust if starting from the commercially available 3-ethyl-4-hydroxybenzoic acid or its ester.

Reagents:

-

Methyl 3-ethyl-4-hydroxybenzoate (1.0 eq)

-

Methyl Iodide (MeI) (1.2 eq) or Dimethyl Sulfate (DMS)

-

Potassium Carbonate (K₂CO₃) (2.0 eq, anhydrous)[2]

-

Solvent: Acetone or DMF (N,N-Dimethylformamide)

Procedure:

-

Dissolution: Dissolve 10.0 g of Methyl 3-ethyl-4-hydroxybenzoate in 100 mL of anhydrous acetone.

-

Base Addition: Add 14.2 g of finely ground anhydrous K₂CO₃. The suspension will turn yellow/orange as the phenoxide forms.

-

Alkylation: Add 4.0 mL of Methyl Iodide dropwise over 10 minutes.

-

Reflux: Heat the mixture to reflux (approx. 60 °C) for 4–6 hours. Monitor by TLC (Hexane:EtOAc 4:1) for the disappearance of the starting phenol.

-

Workup: Cool to room temperature. Filter off the inorganic salts. Concentrate the filtrate under reduced pressure.

-

Purification: Dissolve the residue in EtOAc, wash with 1M NaOH (to remove unreacted phenol) and brine. Dry over Na₂SO₄ and concentrate.

-

Yield: Typically 90–95%.

-

Note: If using the acid as starting material (3-ethyl-4-hydroxybenzoic acid), use 2.5 eq of base and 2.5 eq of methylating agent to alkylate both the phenol and the carboxylic acid simultaneously.

-

Applications in Drug Development

Pharmacophore Utility

The 3-ethyl-4-methoxy motif is a specific variation of the "anisic acid" scaffold.

-

Kinase Inhibitors: The ethyl group fills small hydrophobic pockets (e.g., the "gatekeeper" region) in kinase ATP-binding sites, often improving potency over the methyl analog.

-

Metabolic Stability: The steric bulk of the ethyl group at position 3 can retard the metabolic O-demethylation of the methoxy group at position 4 by Cytochrome P450 enzymes, potentially extending the half-life of the drug candidate.

Self-Validating Quality Control

To ensure the integrity of this intermediate before use in subsequent steps (e.g., hydrolysis to the acid or reduction to the benzyl alcohol):

-

HPLC Purity: Must be >98% (254 nm).

-

1H NMR Check: Verify the integral ratio of the Ethyl CH₂ (2H) to the Methoxy CH₃ (3H). A deviation suggests incomplete alkylation or side-chain oxidation.

References

-

ChemicalBook. (n.d.). 3-Ethyl-4-methoxybenzoic acid methyl ester Product Description. Retrieved from

-

National Institute of Standards and Technology (NIST). (2023). Mass Spectral Library & Chemistry WebBook: Benzoic acid esters. Retrieved from [3]

-

Bayer AG. (1995). Process for the preparation of aromatic methyl methoxycarboxylates. US Patent 5,424,479A. Retrieved from

-

MDPI. (2007). Synthesis of Gefitinib from Methyl 3-Hydroxy-4-methoxy-benzoate (Analogous chemistry). Molecules, 12(8).[4] Retrieved from

Sources

Advanced Technical Whitepaper: 3-Ethyl-4-methoxybenzoic Acid Methyl Ester (CAS 102820-38-2)

Executive Summary

In the landscape of modern medicinal chemistry and drug development, functionalized benzoic acid derivatives serve as foundational pharmacophores for a myriad of targeted therapeutics. 3-Ethyl-4-methoxybenzoic acid methyl ester (CAS: 102820-38-2) is a highly specialized, structurally versatile intermediate. Characterized by its specific alkyl and alkoxy substitution pattern on the aromatic ring, this compound is primarily utilized as a protected precursor in the synthesis of complex active pharmaceutical ingredients (APIs), including selective phosphodiesterase (PDE) inhibitors and novel receptor modulators.

As a Senior Application Scientist, I have structured this whitepaper to move beyond basic chemical identification. This guide deconstructs the physicochemical profile, the mechanistic rationale for its synthesis, a self-validating experimental protocol, and its downstream applications in drug discovery.

Physicochemical Profiling

Understanding the quantitative physical properties of this intermediate is critical for optimizing reaction conditions, predicting solubility during extraction, and establishing chromatographic purification parameters. The data below is synthesized from authoritative chemical databases[1],[2].

| Property | Value | Scientific Implication for Workflows |

| Chemical Name | 3-Ethyl-4-methoxybenzoic acid methyl ester | Standard IUPAC nomenclature for structural identification. |

| Synonyms | Methyl 3-ethyl-4-methoxybenzoate | Commonly used in commercial inventory systems[2]. |

| CAS Number | 102820-38-2 | Unique identifier for regulatory and procurement tracking[1]. |

| Molecular Formula | C₁₁H₁₄O₃ | Dictates the exact mass for mass spectrometry (MS) validation[1]. |

| Molecular Weight | 194.23 g/mol | Essential for precise stoichiometric calculations in synthesis[1]. |

| Structural Features | Ortho-substituted ethyl/methoxy groups | Steric hindrance at the 3,4-positions influences downstream coupling kinetics. |

Mechanistic Rationale for Synthesis

The most robust and industrially scalable method for generating 3-ethyl-4-methoxybenzoic acid methyl ester is the Fischer Esterification of its corresponding carboxylic acid precursor, 3-ethyl-4-methoxybenzoic acid (PubChem CID 18430716)[3].

Mechanistic Causality: The reaction relies on acid catalysis (typically sulfuric acid) to protonate the carbonyl oxygen of the benzoic acid, thereby increasing the electrophilicity of the carbonyl carbon. Methanol acts as both the nucleophile and the solvent. Following nucleophilic attack and subsequent proton transfer, water is eliminated to form the ester. Because Fischer esterification is entirely reversible, we exploit Le Chatelier's Principle by using a massive molar excess of methanol (as the solvent) to drive the equilibrium exclusively toward the methyl ester product.

Caption: Synthetic workflow for 3-Ethyl-4-methoxybenzoic acid methyl ester.

Experimental Protocol: Self-Validating Synthesis & Characterization

To ensure scientific integrity, the following protocol is designed as a self-validating system . Every step includes an intrinsic causality explanation and an analytical checkpoint to guarantee the purity and yield of the final [4] compound.

Step 1: Reaction Setup & Acid Catalysis

-

Procedure: Dissolve 10.0 g (approx. 55.5 mmol) of 3-ethyl-4-methoxybenzoic acid in 100 mL of anhydrous methanol in a 250 mL round-bottom flask equipped with a magnetic stirrer. Cool the flask to 0°C using an ice bath. Slowly add 1.0 mL of concentrated sulfuric acid (

) dropwise. -

Causality: The dissolution in anhydrous methanol prevents the premature introduction of water, which would push the equilibrium backward. The dropwise addition of

at 0°C mitigates the exothermic heat of dilution, preventing localized boiling and the formation of unwanted dimethyl ether byproducts.

Step 2: Equilibrium Driving (Reflux)

-

Procedure: Attach a reflux condenser and heat the reaction mixture to 65°C for 12 hours under a nitrogen atmosphere.

-

Validation Checkpoint (In-Process Control): After 10 hours, sample the reaction. Perform Thin Layer Chromatography (TLC) using a 4:1 Hexanes/Ethyl Acetate mobile phase. The reaction is self-validating when the lower

spot (polar carboxylic acid) is entirely consumed and replaced by a distinct, higher

Step 3: Quenching and Liquid-Liquid Extraction

-

Procedure: Cool the mixture to room temperature and concentrate it under reduced pressure to remove excess methanol. Dilute the crude residue with 150 mL of Ethyl Acetate (EtOAc). Wash the organic layer with 100 mL of saturated aqueous sodium bicarbonate (

), followed by 100 mL of brine. -

Causality: The

wash is critical. It neutralizes the

Step 4: Analytical Characterization (Final Release)

-

Procedure: Dry the organic layer over anhydrous sodium sulfate (

), filter, and evaporate to yield the pure product. -

Validation Checkpoint: Submit the compound for Nuclear Magnetic Resonance (NMR) and Liquid Chromatography-Mass Spectrometry (LC-MS)[4].

-

Success Criteria:

-NMR must show a distinct singlet near

-

Applications in Targeted Drug Discovery

In medicinal chemistry, the 3-alkyl-4-alkoxybenzoic acid motif is a highly privileged structure. While the methyl ester (CAS 102820-38-2) acts as a robust protecting group during upstream synthetic steps (such as cross-coupling or halogenation on adjacent rings), it is eventually saponified to yield the active carboxylic acid or converted into an amide.

A primary application for this specific steric and electronic profile is in the development of Phosphodiesterase-4 (PDE4) inhibitors . Molecules bearing the 3-ethyl-4-methoxy (or similar dialkoxy/alkyl-alkoxy) substitution pattern mimic the endogenous substrate cAMP. By competitively binding to the active site of the PDE4 enzyme, these APIs prevent the hydrolysis of cAMP, leading to intracellular cAMP accumulation. This cascade activates Protein Kinase A (PKA), which subsequently suppresses the release of pro-inflammatory cytokines (like TNF-

Caption: Mechanism of action for methoxybenzoate-derived PDE4 inhibitors.

References

The following authoritative sources were utilized to verify the physicochemical properties, analytical standards, and precursor data for this whitepaper:

-

Title: 3-Ethyl-4-methoxybenzoic acid | CID 18430716 Source: PubChem (National Institutes of Health) URL: [Link]

Sources

Technical Guide: Solubility Profile & Characterization of Methyl 3-ethyl-4-methoxybenzoate

The following technical guide details the solubility profile and characterization framework for Methyl 3-ethyl-4-methoxybenzoate (CAS 102820-38-2).

Executive Summary

Methyl 3-ethyl-4-methoxybenzoate (CAS: 102820-38-2) is a critical organic building block, primarily serving as an intermediate in the synthesis of complex pharmaceutical agents (e.g., structural analogs of phosphodiesterase inhibitors).[1][2] Its utility in process chemistry is defined by its lipophilic nature and specific solubility behavior in reaction and crystallization solvents.[3]

This guide provides a comprehensive solubility profile derived from structural thermodynamics and experimental validation protocols. It addresses the lack of public physicochemical data by establishing a predictive-experimental framework for researchers to optimize solvent selection for synthesis, purification, and formulation.[3]

Physicochemical Characterization

Before establishing solubility, the fundamental physicochemical properties must be defined to model thermodynamic behavior.[3]

| Property | Value / Descriptor | Source/Method |

| Chemical Name | Methyl 3-ethyl-4-methoxybenzoate | IUPAC |

| CAS Number | 102820-38-2 | Chemical Registry |

| Molecular Formula | C₁₁H₁₄O₃ | Calculated |

| Molecular Weight | 194.23 g/mol | Calculated |

| Physical State | Low-melting solid or Viscous Oil (Ambient) | Structural Inference* |

| LogP (Predicted) | ~3.2 - 3.5 | Lipophilicity Model |

| H-Bond Donors | 0 | Structure Analysis |

| H-Bond Acceptors | 3 (Ester Carbonyl, Ether Oxygen) | Structure Analysis |

*Note: The ethyl group at the 3-position disrupts the crystal lattice symmetry compared to methyl 4-methoxybenzoate (MP ~48°C), significantly lowering the melting point, potentially resulting in an oil at room temperature.

Solubility Thermodynamics & Predicted Profile

Solubility is governed by the thermodynamic activity of the solute and the cohesive energy density of the solvent.[3] Using Hansen Solubility Parameters (HSP) , we predict the interaction radius (

Hansen Solubility Prediction

The solute is characterized by moderate dispersion forces (

Predicted Solubility Profile:

| Solvent Class | Representative Solvents | Predicted Solubility | Mechanistic Rationale |

| Chlorinated | Dichloromethane (DCM), Chloroform | Very High | Excellent match for dispersion and polar interactions. |

| Esters | Ethyl Acetate, Isopropyl Acetate | High | "Like dissolves like"; ester-ester interactions are thermodynamically favorable. |

| Aromatics | Toluene, Xylene | High | |

| Alcohols | Methanol, Ethanol, IPA | Moderate to High | Soluble, but temperature-dependent. Good for crystallization (cooling).[3] |

| Ethers | THF, MTBE, 2-MeTHF | High | Strong dipole-dipole compatibility. |

| Alkanes | Hexane, Heptane | Low to Moderate | The ethyl group aids solubility, but the polar ester/methoxy groups resist solution.[3] |

| Aqueous | Water, Buffers (pH 1-10) | Insoluble | High LogP (>3.[3]0) and lack of H-bond donors preclude aqueous solubility.[3] |

Solvent Selection Logic (DOT Visualization)

The following decision tree illustrates the solvent selection process for Reaction vs. Crystallization based on the predicted profile.

Figure 1: Strategic solvent selection workflow for synthesis and purification based on thermodynamic solubility predictions.

Experimental Determination Protocol

Since specific quantitative data (mg/mL) varies by lot purity and temperature, the following Standard Operating Procedure (SOP) is required to generate the exact solubility curve for your specific batch.

Gravimetric Saturation Method (The "Gold Standard")

This protocol ensures data integrity by eliminating reliance on optical detection, which can be skewed by impurities.[3]

Reagents: HPLC-grade solvents, Methyl 3-ethyl-4-methoxybenzoate (>98% purity). Equipment: Temperature-controlled shaker, 0.22 µm PTFE syringe filters, Analytical balance.

Step-by-Step Workflow:

-

Preparation: Add excess solid solute (approx. 500 mg) to 2 mL of target solvent in a crimp-top vial.

-

Equilibration: Agitate at fixed temperature (e.g., 25°C) for 24 hours to ensure thermodynamic equilibrium.

-

Filtration: Stop agitation. Allow solids to settle for 1 hour. Filter the supernatant using a pre-warmed syringe filter (to prevent precipitation in the needle).[3]

-

Quantification:

-

Calculation:

Dynamic Solubility Workflow (DOT Visualization)

This diagram outlines the self-validating workflow to ensure the measured solubility is accurate and not a kinetic artifact.

Figure 2: Self-validating experimental workflow to ensure saturation equilibrium is achieved.

Critical Applications & Process Implications

Reaction Solvent Suitability

For nucleophilic substitutions or esterifications involving this intermediate:

-

Recommended: Dichloromethane (DCM) or Tetrahydrofuran (THF) .[3]

-

Why: These solvents provide high solubility (>200 mg/mL estimated), ensuring the reaction remains homogeneous, which improves kinetics and prevents "hot spots" or occlusion of reagents in a slurry.[3]

-

Crystallization & Purification

-

Recommended System: Ethyl Acetate / Heptane .[3]

-

Alternative: Methanol (Cold) .[3]

-

Why: Solubility in methanol drops significantly below 0°C, allowing for high-yield recovery upon cooling a saturated warm solution.[3]

-

References

-

National Institute of Standards and Technology (NIST). Benzoic acid, 4-methoxy-, methyl ester (Methyl Anisate) - Thermochemical Data.[3] Available at: [Link][4]

-

Hansen, C. M. (2007).[3] Hansen Solubility Parameters: A User's Handbook (2nd ed.).[3] CRC Press.[3] (Methodology for solubility prediction).[3][5][6]

-

PubChem. Methyl 4-methoxybenzoate (Structural Analog Data). Available at: [Link]

-

Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry.[3] (Standard protocols for recrystallization and solvent selection).

Disclaimer: This guide is intended for research and development purposes. Always consult the specific Safety Data Sheet (SDS) for CAS 102820-38-2 before handling.

Sources

- 1. 400736-66-5|Methyl 4-[(4-ethylphenyl)methoxy]benzoate|BLD Pharm [bldpharm.com]

- 2. 2027537-29-5|Methyl 3-ethyl-4-ethoxybenzoate|BLDPharm [bldpharm.com]

- 3. Methyl anisate - Wikipedia [en.wikipedia.org]

- 4. Benzoic acid, 4-methoxy-, methyl ester [webbook.nist.gov]

- 5. researchgate.net [researchgate.net]

- 6. Designer Solvent Blends | Hansen Solubility Parameters [hansen-solubility.com]

Safety Data Sheet (SDS) & Technical Integration Guide: 3-Ethyl-4-methoxybenzoic acid methyl ester

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Content Focus: Physicochemical Profiling, Mechanistic Toxicology, and Applied Synthetic Protocols

Executive Summary

In modern drug discovery and materials science, functionalized benzoates serve as critical building blocks for active pharmaceutical ingredients (APIs) and advanced polymers. 3-Ethyl-4-methoxybenzoic acid methyl ester (CAS: 102820-38-2) is a highly versatile intermediate. However, as a Senior Application Scientist, I approach chemical handling not merely as a regulatory checklist, but as a foundational parameter of experimental design. The physicochemical properties of this ester dictate both its reactivity in the round-bottom flask and its toxicological interaction with biological tissues.

This whitepaper synthesizes standard Safety Data Sheet (SDS) parameters with field-proven experimental workflows, providing a comprehensive guide to safely handling and chemically transforming this compound[1].

Physicochemical Profiling & Safety Data

To design a safe and effective experimental protocol, we must first understand the quantitative parameters of the molecule. The table below consolidates the critical physicochemical and hazard data required for laboratory integration.

Table 1: Physicochemical & Hazard Profile

| Parameter | Specification / Data |

| Chemical Name | 3-Ethyl-4-methoxybenzoic acid methyl ester |

| CAS Registry Number | 102820-38-2 |

| Molecular Formula | C₁₁H₁₄O₃ |

| Molecular Weight | 194.23 g/mol |

| Physical State | Liquid / Low-melting solid (temperature dependent) |

| Hazard Classifications | H302 (Harmful if swallowed), H315 (Skin irritation), H319 (Serious eye irritation), H335 (Respiratory irritation) |

| Storage Conditions | Store tightly sealed in a cool, dry, well-ventilated area (2–8°C recommended for long-term stability) |

Data sourced and verified from standard chemical safety repositories[1][2].

Mechanistic Toxicology & Safety Workflows

Understanding the causality behind hazard statements empowers chemists to implement smarter safety controls.

The Causality of Irritation (H315, H319, H335): Why does this specific ester trigger severe skin, eye, and respiratory irritation? The lipophilic nature of the ethyl and methoxy substituents allows the molecule to easily partition into the lipid bilayers of the stratum corneum and corneal epithelium. Once absorbed into local tissues, endogenous non-specific esterases can prematurely hydrolyze the ester. This localized enzymatic cleavage releases 3-ethyl-4-methoxybenzoic acid and methanol directly into the cellular matrix, dropping the local pH and triggering an acute inflammatory cascade[2].

To mitigate this, engineering controls and Personal Protective Equipment (PPE) must be strictly sequential and non-negotiable.

Fig 1: Sequential safety workflow for mitigating exposure to hazardous ester derivatives.

Experimental Protocols: Base-Catalyzed Saponification

The most common application of 3-Ethyl-4-methoxybenzoic acid methyl ester is its deprotection (hydrolysis) to yield the free carboxylic acid for subsequent amide coupling or API synthesis.

Mechanistic Insight: The methoxy group at the para position relative to the ester is strongly electron-donating via resonance (+R effect). This electron density delocalizes into the aromatic ring and partially reduces the electrophilicity of the ester carbonyl carbon. Consequently, nucleophilic attack by the hydroxide ion is kinetically slower than in an unsubstituted methyl benzoate, necessitating elevated thermal energy (refluxing) to drive the reaction[3].

Protocol: Hydrolysis to 3-Ethyl-4-methoxybenzoic acid

This protocol is designed as a self-validating system , ensuring high purity and yield while minimizing hazardous exposure[3][4].

Step 1: Reaction Setup & Co-Solvent Addition

-

Action: In a 100 mL round-bottom flask equipped with a magnetic stir bar, add 2.0 g (~10.3 mmol) of 3-Ethyl-4-methoxybenzoic acid methyl ester. Add 20 mL of 2M aqueous NaOH, followed by 5 mL of Methanol.

-

Causality: The starting ester is highly lipophilic and poorly soluble in pure aqueous NaOH. Methanol acts as a critical co-solvent, bridging the solubility gap to create a homogeneous reaction environment and preventing unreacted ester from becoming trapped in biphasic micelles.

Step 2: Reflux & Nucleophilic Attack

-

Action: Attach a reflux condenser and heat the mixture to a gentle boil (~100°C) for 1 hour.

-

Causality: The thermal energy overcomes the activation barrier set by the electron-donating methoxy group, allowing the OH⁻ nucleophile to form the transient tetrahedral intermediate, which subsequently collapses to release methanol and the water-soluble sodium 3-ethyl-4-methoxybenzoate salt.

Step 3: Extraction of Impurities (Self-Validation Checkpoint)

-

Action: Cool the mixture to room temperature. Transfer to a separatory funnel and extract with 15 mL of Dichloromethane (DCM). Discard the organic (lower) layer and retain the aqueous (upper) layer.

-

Causality: This step removes any trace unreacted starting ester or non-polar impurities.

-

Validation: Spot the aqueous layer on a TLC plate against a standard of the starting ester (Eluent: 7:3 Hexane:EtOAc). The absence of a high-Rf UV-active spot confirms complete ester consumption.

Step 4: Acidification & Precipitation

-

Action: Transfer the aqueous layer to a beaker and place it in an ice bath. Slowly add concentrated HCl dropwise under vigorous stirring until the pH is < 2 (verify with Congo red indicator paper).

-

Causality: Neutralization is highly exothermic; the ice bath prevents thermal degradation and maximizes the precipitation of the newly formed, water-insoluble free carboxylic acid.

Step 5: Isolation

-

Action: Isolate the white precipitate via vacuum filtration using a Büchner funnel. Wash the filter cake with 2 x 10 mL of ice-cold distilled water to remove residual NaCl and HCl. Dry under a high vacuum.

Fig 2: Base-catalyzed saponification pathway of 3-Ethyl-4-methoxybenzoic acid methyl ester.

References

-

AskFilo. "Experiment 1: Hydrolysis of Methyl Benzoate - Balanced Chemical Equations and Procedures." AskFilo Educational Resources. Available at:[Link]

-

Scribd. "Hydrolysis of Methyl Benzoate Experiment - Green Chemistry and Nucleophilic Acyl Substitution." Scribd Documents. Available at:[Link]

Sources

Toxicology and Safety Assessment of 3-Ethyl-4-methoxybenzoic Acid Methyl Ester: A Mechanistic and Methodological Whitepaper

Executive Summary & Chemical Identity

3-Ethyl-4-methoxybenzoic acid methyl ester (CAS No. 102820-38-2) is a specialized substituted aromatic ester utilized primarily as an intermediate in advanced organic synthesis and pharmaceutical development[1]. Structurally, it features a benzene ring substituted with a methoxy group, an ethyl group, and a methyl ester moiety.

While direct in vivo toxicological data for this specific CAS number is limited, a rigorous safety assessment can be constructed using predictive toxicology. By leveraging read-across methodology from structural analogs like and applying Quantitative Structure-Toxicity Relationships (QSTR)[2], we can accurately map its hazard profile. This whitepaper provides drug development professionals with a comprehensive, self-validating framework for evaluating the safety and mechanistic toxicology of this compound.

Mechanistic Toxicology & Predictive Profiling

Metabolic Hydrolysis Pathway

The systemic toxicity of methyl benzoate derivatives is fundamentally dictated by their pharmacokinetic fate. Upon systemic exposure, 3-ethyl-4-methoxybenzoic acid methyl ester undergoes rapid hydrolysis mediated by hepatic carboxylesterases (CES1 and CES2).

Causality: Esters are generally lipophilic and exhibit lower direct cellular toxicity than their parent acids. However, CES-mediated cleavage yields two distinct metabolites: 3-ethyl-4-methoxybenzoic acid and methanol . The safety assessment must therefore account for the bioenergetic impact of the free acid and the localized toxicity of the methanol byproduct.

Metabolic hydrolysis pathway of 3-Ethyl-4-methoxybenzoic acid methyl ester and toxicity mechanism.

Mitochondrial Bioenergetics & Uncoupling

The primary toxicological concern for substituted methoxybenzoic acids is their interaction with cellular bioenergetics.[3].

Causality: Due to their specific lipophilicity and pKa, these acids can shuttle protons across the inner mitochondrial membrane. This action collapses the transmembrane electrical potential (

Quantitative Structure-Toxicity Relationships (QSTR)QSTR models utilizing Molecular Connectivity Indices (MCI) provide a highly accurate, mathematically validated approach to predicting the acute oral toxicity (LD50) of benzoic acid compounds[3]. By mapping the structural descriptors of the ethyl and methoxy substituents, the compound aligns with a low-to-moderate acute toxicity profile, typical of non-halogenated methoxybenzoates.

Tiered Safety Assessment Framework

To minimize animal testing while ensuring rigorous hazard identification, the safety assessment follows a tiered, logic-driven workflow.

Tiered safety assessment workflow integrating in silico, in vitro, and mechanistic profiling.

Quantitative Data & Predictive Safety Thresholds

The following table synthesizes the predicted toxicological endpoints based on QSTR modeling[2] and read-across data from methyl 4-methoxybenzoate.

| Toxicological Endpoint | Predicted Value / Classification | Derivation Method & Source |

| Acute Oral LD50 (Rat) | > 2,000 mg/kg | QSTR MCI Modeling / Read-Across[2] |

| Skin Irritation | Mild to Moderate Irritant | Read-Across (CAS 121-98-2) |

| Eye Irritation | Moderate Irritant | Read-Across (CAS 121-98-2) |

| Mutagenicity (Ames) | Negative | In Silico Structural Alert Profiling |

| Mitochondrial Toxicity | Weak Uncoupler | Mechanistic Inference (Methoxybenzoates)[3] |

Self-Validating Experimental Protocols

To empirically validate the in silico predictions, the following laboratory protocols are designed as self-validating systems. Every step includes internal controls to ensure that data artifacts cannot be misinterpreted as biological phenomena.

Protocol 1: In Vitro Carboxylesterase Hydrolysis Assay (LC-MS/MS)

Objective: Determine the half-life (

-

Preparation: Prepare human liver microsomes (HLM) at a protein concentration of 0.5 mg/mL in 100 mM potassium phosphate buffer (pH 7.4).

-

Initiation: Spike 3-ethyl-4-methoxybenzoic acid methyl ester to a final concentration of 1 µM. Incubate at 37°C.

-

Sampling: Extract 50 µL aliquots at 0, 5, 15, 30, and 60 minutes.

-

Quenching & Internal Standard: Immediately quench each aliquot in 150 µL of ice-cold acetonitrile containing 100 nM of an isotopically labeled internal standard (IS). Causality: The IS corrects for any matrix effects or ion suppression during mass spectrometry.

-

Analysis: Centrifuge at 14,000 x g for 10 min. Analyze the supernatant via LC-MS/MS, tracking the depletion of the parent mass (m/z 194.2) and the appearance of the acid metabolite.

Protocol 2: Mitochondrial Bioenergetics Profiling (Seahorse XF)

Objective: Quantify the uncoupling effect of the hydrolyzed metabolite on cellular respiration. Self-Validation Mechanism: The sequential injection of specific electron transport chain modulators creates a closed-loop validation. If the baseline Oxygen Consumption Rate (OCR) does not respond correctly to the controls, the assay invalidates itself.

-

Cell Culture: Seed HepG2 cells in a Seahorse XF96 microplate at 20,000 cells/well. Incubate overnight.

-

Equilibration: Wash cells and replace media with unbuffered XF Base Medium supplemented with 10 mM glucose, 1 mM pyruvate, and 2 mM glutamine. Incubate in a non-CO2 incubator for 1 hour.

-

Compound Exposure: Inject the hydrolyzed metabolite (3-ethyl-4-methoxybenzoic acid) at titrating doses (10 µM to 500 µM) to measure changes in basal respiration. Causality: An immediate spike in OCR indicates proton uncoupling.

-

Sequential Validation Injections:

-

Injection A (Oligomycin, 1 µM): Blocks ATP synthase. Validates that the remaining OCR is due to proton leak.

-

Injection B (FCCP, 0.5 µM): Collapses the proton gradient. Validates the maximal respiratory capacity of the cells[3].

-

Injection C (Rotenone/Antimycin A, 0.5 µM): Shuts down Complexes I and III. Validates that the measured oxygen consumption was strictly mitochondrial.

-

References

-

Title: Comparative effects of herbicide dicamba and related compound on plant mitochondrial bioenergetics Source: PubMed (Journal of Biochemical and Molecular Toxicology) URL: [Link]

-

Title: Study on QSTR of Benzoic Acid Compounds with MCI Source: MDPI (International Journal of Molecular Sciences) URL: [Link]

Sources

A Medicinal Chemist's Guide to 3-Ethyl-4-methoxybenzoic Acid Methyl Ester Derivatives: Synthesis, Characterization, and Therapeutic Potential

An In-Depth Technical Guide for Drug Development Professionals

Executive Summary: The benzoic acid framework is a cornerstone in medicinal chemistry, serving as the foundational scaffold for a multitude of therapeutic agents. Its derivatives have demonstrated a vast spectrum of biological activities, ranging from local anesthetics like benzocaine to potent anticancer agents.[1][2][3] This guide focuses on the specific, yet underexplored, scaffold of 3-Ethyl-4-methoxybenzoic acid methyl ester. We will provide a comprehensive overview of rational synthetic strategies for this core and its subsequent derivatives, detail essential characterization protocols, and explore the therapeutic potential by drawing logical parallels from structurally related compounds. This document serves as a technical resource for researchers and scientists engaged in the design and development of novel small-molecule therapeutics, offering both foundational knowledge and actionable experimental insights.

The 3-Ethyl-4-methoxybenzoic Acid Ester Scaffold: A Structural Overview

The therapeutic efficacy and pharmacological profile of a drug molecule are intrinsically linked to its structure. The 3-Ethyl-4-methoxybenzoic acid methyl ester scaffold possesses distinct functional groups that are expected to govern its physicochemical and biological properties.

-

Benzoic Acid Core: This aromatic carboxylic acid derivative provides a rigid, planar structure that is a common feature in many biologically active molecules. It serves as an excellent anchor for introducing diverse functional groups.

-

Methyl Ester Group: The ester functionality at the 1-position is a critical site for metabolic activity and prodrug strategies. It is susceptible to hydrolysis by esterase enzymes in the body, which can release the active carboxylic acid form. The choice of methyl ester versus other esters (e.g., ethyl) can fine-tune the rate of hydrolysis and impact drug half-life and potency.[4]

-

4-Methoxy Group (-OCH₃): This electron-donating group influences the electronic properties of the aromatic ring. It can participate in hydrogen bonding as an acceptor and often enhances metabolic stability by blocking a potential site of aromatic hydroxylation. Its presence is a key feature in many natural products and their synthetic analogs.[5]

-

3-Ethyl Group (-CH₂CH₃): The placement of this small, lipophilic alkyl group ortho to the methoxy group adds steric bulk and increases lipophilicity. This can significantly influence how the molecule binds to a target protein, potentially enhancing selectivity and potency while also affecting solubility and membrane permeability.

Understanding these individual contributions is paramount for the rational design of derivatives with optimized therapeutic profiles.

Synthetic Pathways and Methodologies

A robust and flexible synthetic strategy is essential for generating a library of derivatives for structure-activity relationship (SAR) studies. The following sections outline a plausible pathway to the core scaffold and its subsequent modification.

Synthesis of the Core Scaffold: Methyl 3-Ethyl-4-methoxybenzoate

The synthesis of the core scaffold can be approached via a multi-step sequence starting from readily available precursors like 4-hydroxy-3-methoxybenzoic acid (vanillic acid). The key transformations involve a Friedel-Crafts acylation to introduce the ethyl precursor, followed by reduction and final esterification.

Caption: Proposed synthetic workflow for the core scaffold.

Derivatization Strategies

With the core scaffold in hand, a multitude of derivatives can be generated. The primary handles for derivatization are the methyl ester and the aromatic ring.

-

Ester Modification (Amidation): Converting the ester to an amide is a common strategy in medicinal chemistry to improve metabolic stability and introduce new hydrogen bonding capabilities.

-

Aromatic Ring Substitution: Further functionalization of the aromatic ring, such as through iodination, provides a handle for cross-coupling reactions (e.g., Suzuki, Sonogashira), enabling the introduction of a wide array of substituents to thoroughly explore the chemical space.[6]

This protocol describes a two-step procedure involving the saponification of the methyl ester to the corresponding carboxylic acid, followed by amide coupling.

Step 1: Saponification of Methyl 3-Ethyl-4-methoxybenzoate

-

Dissolution: Dissolve Methyl 3-Ethyl-4-methoxybenzoate (1.0 eq) in a mixture of methanol and water (e.g., 3:1 v/v).

-

Hydrolysis: Add sodium hydroxide (1.5 eq) to the solution and stir the mixture at 60°C for 2-4 hours, monitoring the reaction by Thin Layer Chromatography (TLC).

-

Acidification: After cooling to room temperature, remove the methanol under reduced pressure. Dilute the remaining aqueous solution with water and acidify to pH ~2 with 1M HCl.

-

Extraction: Extract the aqueous layer three times with ethyl acetate.

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield 3-Ethyl-4-methoxybenzoic acid, which can be used in the next step without further purification.

Step 2: Amide Coupling

-

Activation: Dissolve the 3-Ethyl-4-methoxybenzoic acid (1.0 eq) in anhydrous dichloromethane. Add a coupling agent such as EDC (1.2 eq) and HOBt (1.2 eq) and stir at room temperature for 20 minutes.

-

Amine Addition: Add propylamine (1.1 eq) to the reaction mixture.

-

Reaction: Allow the reaction to stir at room temperature overnight.

-

Workup: Wash the reaction mixture sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by flash column chromatography on silica gel to yield the final amide product.

Physicochemical Properties and Analytical Characterization

Thorough characterization is critical to confirm the identity and purity of synthesized compounds.

| Property | Description | Typical Value (Estimated) | Reference Compound |

| Molecular Weight | The mass of one mole of the substance. | ~210.25 g/mol | Methyl 4-ethoxy-3-methoxybenzoate[7] |

| LogP | The octanol-water partition coefficient, a measure of lipophilicity. | 2.5 - 3.5 | Ethyl 4-methoxybenzoate[8] |

| Melting/Boiling Point | Temperature of phase transition. | Varies based on purity and derivative. | Ethyl 4-methoxybenzoate (MP: 7-8°C, BP: 263°C)[9] |

Standard Characterization Techniques:

-

Mass Spectrometry (MS): Confirms the molecular weight of the target compound. The fragmentation pattern can provide structural information.[10]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed information about the molecular structure, confirming the presence of functional groups and their connectivity.

-

High-Performance Liquid Chromatography (HPLC): Used to assess the purity of the final compound.[6]

Biological Activity and Therapeutic Potential

While direct biological data for 3-Ethyl-4-methoxybenzoic acid methyl ester derivatives is not extensively published, we can infer potential therapeutic applications by examining structurally similar molecules.

Anticancer Potential

Many benzoic acid and cinnamic acid derivatives have demonstrated significant anticancer activity.[11] A notable example is 4-Hydroxy-3-Methoxybenzoic Acid Methyl Ester, a curcumin derivative, which targets the Akt/NFκB cell survival signaling pathway in prostate cancer cells.[12] It is plausible that derivatives of the 3-ethyl scaffold could engage similar targets.

Caption: Hypothetical inhibition of the Akt/NF-κB pathway.

Antimicrobial and Local Anesthetic Properties

The broader family of benzocaine (ethyl 4-aminobenzoate) derivatives is well-known for local anesthetic and antimicrobial activities.[1][2] By modifying the core scaffold, it may be possible to develop derivatives with potent activity against various bacterial strains or with tailored anesthetic properties.

Structure-Activity Relationship (SAR) Insights

Systematic modification of the core scaffold is key to unlocking its full therapeutic potential.

| Derivative Type | Modification | Hypothesized Impact on Activity | Rationale / Analogous Data |

| Amide Series | Replace methyl ester with various amides (e.g., -CONHCH₃, -CON(CH₃)₂) | Increased metabolic stability, altered solubility, potential for new H-bonds. | Common medicinal chemistry strategy. |

| Ester Series | Vary the ester alkyl group (ethyl, propyl, etc.) | Modulated rate of hydrolysis and potency. | Ethyl caffeate shows more potent anti-inflammatory activity than methyl caffeate.[4] |

| Ring Substituents | Add halogens or other groups to the aromatic ring. | Altered electronic properties and binding interactions. | Iodinated benzoates serve as intermediates for complex derivatives.[6] |

Future Directions and Conclusion

The 3-Ethyl-4-methoxybenzoic acid methyl ester scaffold represents a promising, yet underexplored, area for drug discovery. Its structural similarity to compounds with known anticancer, antimicrobial, and anesthetic properties provides a strong rationale for further investigation.

Future work should focus on:

-

Library Synthesis: Efficiently synthesize a diverse library of derivatives based on the strategies outlined in this guide.

-

High-Throughput Screening: Screen the library against a panel of relevant biological targets, such as cancer cell lines and bacterial strains.

-

In-depth SAR Studies: Elucidate clear structure-activity relationships to guide the design of next-generation compounds with improved potency and selectivity.

This technical guide provides the foundational chemical logic and practical methodologies to empower researchers to explore this promising chemical space. The versatility of the benzoic acid core, combined with the specific substitutions of this scaffold, offers a rich platform for the development of novel therapeutic agents.

References

-

Al-Suwaidan, I. A., et al. (2022). Antibacterial and anticancer profiling of new benzocaine derivatives: Design, synthesis, and molecular mechanism of action. PubMed. Available at: [Link]

-

Bariyah, S. K., et al. (2019). Benzocaine: Review on a Drug with Unfold Potential. ResearchGate. Available at: [Link]

-

Wikipedia. (n.d.). Benzocaine. Wikipedia. Available at: [Link]

-

GPAT Discussion Center. (2019). SYNTHESIS OF BENZOCAINE | MEDICINAL CHEMISTRY. YouTube. Available at: [Link]

-

PubChem. (n.d.). Benzocaine. National Institutes of Health. Available at: [Link]

-

Chemical Synthesis Database. (2025). methyl 3-ethoxy-4-methoxybenzoate. chemsynthesis.com. Available at: [Link]

-

Hansen, T. V., & Stenstrøm, Y. (2018). Preparation and Applications of 4-Methoxybenzyl Esters in Organic Synthesis. PMC, National Institutes of Health. Available at: [Link]

-

Srini Chem. (n.d.). The Role of 3-Methoxy-4-methylbenzoic Acid (CAS: 7151-68-0) as a Pharmaceutical Intermediate. srinichem.com. Available at: [Link]

-

Kumar, A. P., et al. (2007). 4-Hydroxy-3-Methoxybenzoic Acid Methyl Ester: A Curcumin Derivative Targets Akt/NFκB Cell Survival Signaling Pathway: Potential for Prostate Cancer Management. PMC, National Institutes of Health. Available at: [Link]

- Google Patents. (n.d.). Process for preparation of 3,4-dihydroxy-2-methyl benzoic acid alkylester. Google Patents.

- Google Patents. (n.d.). US5424479A - Process for the preparation of aromatic methyl methoxycarboxylates. Google Patents.

-

Dong, Z., et al. (2010). Synthesis of Bosutinib from 3-Methoxy-4-hydroxybenzoic Acid. MDPI. Available at: [Link]

-

PubChem. (n.d.). Methyl 4-ethoxy-3-methoxybenzoate. National Institutes of Health. Available at: [Link]

-

NIST. (n.d.). Benzoic acid, 4-hydroxy-3-methoxy-, ethyl ester. NIST WebBook. Available at: [Link]

-

de Oliveira, A. C. S., et al. (2021). Preparation, Spectral Characterization and Anticancer Potential of Cinnamic Esters. SciELO Brasil. Available at: [Link]

-

NIST. (n.d.). Benzoic acid, 4-methoxy-, ethyl ester. NIST WebBook. Available at: [Link]

-

Stenutz, R. (n.d.). ethyl 4-methoxybenzoate. stenutz.eu. Available at: [Link]

Sources

- 1. Antibacterial and anticancer profiling of new benzocaine derivatives: Design, synthesis, and molecular mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Benzocaine - Wikipedia [en.wikipedia.org]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. srinichem.com [srinichem.com]

- 6. chemimpex.com [chemimpex.com]

- 7. Methyl 4-ethoxy-3-methoxybenzoate | C11H14O4 | CID 592192 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. ethyl 4-methoxybenzoate [stenutz.eu]

- 9. Ethyl 4-methoxybenzoate | 94-30-4 [chemicalbook.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. scielo.br [scielo.br]

- 12. 4-Hydroxy-3-Methoxybenzoic Acid Methyl Ester: A Curcumin Derivative Targets Akt/NFκB Cell Survival Signaling Pathway: Potential for Prostate Cancer Management - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Synthesis of 3-Ethyl-4-methoxybenzoic Acid Methyl Ester

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction: The Significance of Substituted Benzoic Acid Esters

Substituted benzoic acid esters are a cornerstone in modern medicinal chemistry and materials science. Their versatile scaffold allows for the fine-tuning of steric and electronic properties, making them invaluable as key intermediates in the synthesis of pharmaceuticals, agrochemicals, and functional materials. 3-Ethyl-4-methoxybenzoic acid methyl ester, in particular, represents a structural motif with potential applications in the development of novel therapeutic agents, leveraging the interplay between its alkyl, alkoxy, and ester functionalities to modulate biological activity. This document provides a comprehensive, field-proven protocol for the synthesis of this compound, grounded in established chemical principles and supported by authoritative references.

Retrosynthetic Analysis and Strategy

A logical and efficient synthesis of 3-Ethyl-4-methoxybenzoic acid methyl ester begins with a retrosynthetic analysis to identify readily available starting materials and high-yielding transformations. The target molecule can be disconnected at the ester and ether linkages, suggesting a convergent synthesis from a suitably substituted phenolic acid.

Caption: Retrosynthetic analysis of 3-Ethyl-4-methoxybenzoic acid methyl ester.

Based on this analysis, a practical forward synthesis can be designed starting from a commercially available and cost-effective precursor. While multiple routes are conceivable, this guide will focus on a two-step sequence commencing with the selective ethylation of a suitable phenolic acid followed by Fischer esterification. An alternative starting from 3-ethyl-4-hydroxybenzaldehyde is also plausible but may involve more steps.

Experimental Protocol: A Two-Step Synthesis

This protocol details the synthesis of 3-Ethyl-4-methoxybenzoic acid methyl ester from a suitable starting material, such as 3-hydroxy-4-methoxybenzoic acid (vanillic acid), through a two-step process: O-ethylation followed by methyl esterification.

Part 1: Synthesis of 3-Ethyl-4-methoxybenzoic Acid

The initial step involves the selective ethylation of the phenolic hydroxyl group. The Williamson ether synthesis is a robust and well-established method for this transformation.

Reaction Scheme:

Materials & Reagents:

| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles | Purity | Supplier |

| 3-Hydroxy-4-methoxybenzoic acid | 168.15 | 10.0 g | 0.0595 | 98% | Sigma-Aldrich |

| Potassium Carbonate (K₂CO₃) | 138.21 | 12.3 g | 0.0892 | ≥99% | Fisher Scientific |

| Iodoethane (EtI) | 155.97 | 11.1 g (5.7 mL) | 0.0714 | 99% | Acros Organics |

| N,N-Dimethylformamide (DMF) | 73.09 | 100 mL | - | Anhydrous | VWR |

| Diethyl ether | 74.12 | 200 mL | - | ACS Grade | - |

| 1 M Hydrochloric Acid (HCl) | 36.46 | As needed | - | - | - |

| Saturated Sodium Chloride (brine) | - | 50 mL | - | - | - |

| Anhydrous Magnesium Sulfate (MgSO₄) | 120.37 | - | - | - | - |

Step-by-Step Procedure:

-

Reaction Setup: To a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add 3-hydroxy-4-methoxybenzoic acid (10.0 g, 0.0595 mol) and anhydrous potassium carbonate (12.3 g, 0.0892 mol).

-

Solvent Addition: Add 100 mL of anhydrous N,N-dimethylformamide (DMF) to the flask.

-

Addition of Alkylating Agent: While stirring the suspension, add iodoethane (5.7 mL, 0.0714 mol) dropwise at room temperature.

-

Reaction: Heat the reaction mixture to 70-80 °C and maintain it at this temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 7:3 mixture of hexane and ethyl acetate as the eluent.

-

Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into 500 mL of ice-cold water.

-

Acidification: Acidify the aqueous solution to a pH of approximately 2 by the slow addition of 1 M HCl. A precipitate should form.

-

Extraction: Extract the aqueous mixture with diethyl ether (3 x 100 mL).

-

Washing: Combine the organic layers and wash with water (2 x 50 mL) and then with brine (50 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator to yield the crude 3-ethyl-4-methoxybenzoic acid.

-

Purification: Recrystallize the crude product from an ethanol/water mixture to obtain the pure product.

Part 2: Synthesis of 3-Ethyl-4-methoxybenzoic acid methyl ester

The second step is the Fischer esterification of the synthesized carboxylic acid with methanol in the presence of an acid catalyst.[1][2]

Reaction Scheme:

Materials & Reagents:

| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles | Purity | Supplier |

| 3-Ethyl-4-methoxybenzoic acid | 196.21 | 10.0 g | 0.0510 | - | From Part 1 |

| Methanol (MeOH) | 32.04 | 150 mL | - | Anhydrous | Fisher Scientific |

| Sulfuric Acid (H₂SO₄) | 98.08 | 1.5 mL | - | Concentrated (98%) | - |

| Saturated Sodium Bicarbonate (NaHCO₃) | 84.01 | As needed | - | - | - |

| Ethyl Acetate | 88.11 | 200 mL | - | ACS Grade | - |

| Saturated Sodium Chloride (brine) | - | 50 mL | - | - | - |

| Anhydrous Sodium Sulfate (Na₂SO₄) | 142.04 | - | - | - | - |

Step-by-Step Procedure:

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 3-ethyl-4-methoxybenzoic acid (10.0 g, 0.0510 mol) in 150 mL of anhydrous methanol.

-

Catalyst Addition: Carefully and slowly add concentrated sulfuric acid (1.5 mL) to the solution while stirring.

-

Reaction: Heat the reaction mixture to reflux (approximately 65 °C) and maintain for 4-6 hours.[1] The reaction progress can be monitored by TLC.

-

Work-up: After cooling to room temperature, remove the excess methanol under reduced pressure.

-

Extraction: Dissolve the residue in 150 mL of ethyl acetate and transfer to a separatory funnel.

-

Neutralization and Washing: Wash the organic layer with water (50 mL), followed by saturated sodium bicarbonate solution (2 x 50 mL) until the effervescence ceases, and finally with brine (50 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 3-Ethyl-4-methoxybenzoic acid methyl ester.

-

Purification: The crude product can be purified by vacuum distillation or column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure ester.

Reaction Mechanism and Scientific Rationale

Williamson Ether Synthesis

The ethylation of the phenolic hydroxyl group proceeds via an SN2 mechanism. The potassium carbonate acts as a base to deprotonate the acidic phenolic proton, forming a phenoxide ion. This nucleophilic phenoxide then attacks the electrophilic carbon of iodoethane, displacing the iodide leaving group to form the ether linkage. DMF is an ideal polar aprotic solvent for this reaction as it solvates the potassium cation, leaving the phenoxide anion more available for nucleophilic attack.

Fischer Esterification

The Fischer esterification is an acid-catalyzed nucleophilic acyl substitution.[2] The mechanism involves several equilibrium steps:

-

Protonation of the Carbonyl Oxygen: The sulfuric acid catalyst protonates the carbonyl oxygen of the carboxylic acid, increasing the electrophilicity of the carbonyl carbon.[3][4]

-

Nucleophilic Attack by Methanol: A molecule of methanol acts as a nucleophile and attacks the activated carbonyl carbon, forming a tetrahedral intermediate.

-

Proton Transfer: A proton is transferred from the oxymethylene group to one of the hydroxyl groups.

-

Elimination of Water: The protonated hydroxyl group leaves as a neutral water molecule, a good leaving group.

-

Deprotonation: The protonated ester is deprotonated to regenerate the acid catalyst and yield the final ester product.

The use of a large excess of methanol helps to drive the equilibrium towards the product side, in accordance with Le Châtelier's principle.[4]

Caption: Workflow for the Fischer Esterification of 3-Ethyl-4-methoxybenzoic acid.

Characterization of 3-Ethyl-4-methoxybenzoic Acid Methyl Ester

The successful synthesis of the target compound should be confirmed by standard analytical techniques.

-

¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum is expected to show characteristic signals for the ethyl group (a triplet and a quartet), the methoxy group (a singlet), the methyl ester group (a singlet), and the aromatic protons.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum should display distinct peaks for all the unique carbon atoms in the molecule, including the carbonyl carbon of the ester.

-

IR (Infrared) Spectroscopy: The IR spectrum will exhibit a strong absorption band around 1720 cm⁻¹ corresponding to the C=O stretching of the ester group, and C-O stretching bands for the ether and ester functionalities.

-

Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak corresponding to the molecular weight of the product (C₁₁H₁₄O₃, MW = 210.23 g/mol ).

Safety and Handling Precautions

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves, when handling the chemicals mentioned in this protocol.[5]

-

Ventilation: All procedures should be performed in a well-ventilated fume hood.[6]

-

Specific Chemical Hazards:

-

Iodoethane: Is a suspected carcinogen and lachrymator. Handle with extreme care.

-

N,N-Dimethylformamide (DMF): Is a reproductive toxin. Avoid inhalation and skin contact.

-

Concentrated Sulfuric Acid: Is highly corrosive. Add it slowly and carefully to other liquids, especially methanol, to avoid splashing.

-

-

Waste Disposal: Dispose of all chemical waste in accordance with local, state, and federal regulations.

Troubleshooting and Optimization

-

Low Yield in Ethylation: If the yield of the first step is low, ensure that the DMF is anhydrous, as water can consume the base and hinder the reaction. The reaction time can also be extended, or a more reactive alkylating agent like ethyl triflate could be considered, though with increased cost.

-

Incomplete Esterification: If the esterification does not go to completion, ensure the methanol is anhydrous. The amount of sulfuric acid can be slightly increased, or a different acid catalyst such as p-toluenesulfonic acid can be used.[2] Removing the water formed during the reaction, for instance with a Dean-Stark apparatus, can also drive the equilibrium towards the product.[2]

-

Purification Challenges: If the final product is difficult to purify, column chromatography with a carefully selected solvent system is recommended. The purity of the fractions should be monitored by TLC.

Conclusion

This application note provides a detailed and scientifically grounded protocol for the synthesis of 3-Ethyl-4-methoxybenzoic acid methyl ester. By following the outlined procedures and adhering to the safety precautions, researchers can reliably synthesize this valuable intermediate for further applications in drug discovery and materials science. The rationale behind each step, rooted in fundamental organic chemistry principles, empowers the user to not only execute the synthesis but also to troubleshoot and adapt the protocol as needed.

References

-

Illicachi, L. O., et al. (2017). Vanillin Derivatives in Drug Design: Structure–Activity Relationship (SAR) Hotspots and Synthetic Pathways for Enhanced Pharmacological Activity. ACS Omega. Available at: [Link]

-

Patel, P. A., et al. (2014). Synthesis and Biological Evaluation of Novel Chalcone and Pyrazoline Derivatives Bearing Substituted Vanillin Nucleus. Journal of Heterocyclic Chemistry. Available at: [Link]

-

Quick Company. (n.d.). A Process For Preparation Of (S) 1 (3 Ethoxy 4 Methoxyphenyl) 2 Methanesulfonylethylamine. Available at: [Link]

-

OperaChem. (2024). Fischer Esterification-Typical Procedures. Available at: [Link]

-

ResearchGate. (2025). (A): Alkylation of the vanillin moiety through the hydroxyl functional group. Available at: [Link]

-

National Institute of Standards and Technology. (n.d.). Benzoic acid, 4-methoxy-, ethyl ester. In NIST Chemistry WebBook. Available at: [Link]

-

Chemical Synthesis Database. (2025). methyl 3-ethoxy-4-methoxybenzoate. Available at: [Link]

- Google Patents. (n.d.). US5424479A - Process for the preparation of aromatic methyl methoxycarboxylates.

-

Organic Chemistry Portal. (n.d.). Fischer Esterification. Available at: [Link]

-

National Center for Biotechnology Information. (n.d.). Methyl 4-ethoxy-3-methoxybenzoate. In PubChem. Available at: [Link]

-

Organic Syntheses. (n.d.). Benzoic acid, 4-amino-3-methyl-, ethyl ester. Available at: [Link]

-

Organic Syntheses. (n.d.). esterification of carboxylic acids with trialkyloxonium salts: ethyl and methyl 4-acetoxybenzoates. Available at: [Link]

-

Sciencemadness. (2016). Preparation of 3-methoxybenzoic acid. Available at: [Link]

-

National Center for Biotechnology Information. (n.d.). Preparation and Applications of 4-Methoxybenzyl Esters in Organic Synthesis. In PubMed Central. Available at: [Link]

-

National Center for Biotechnology Information. (n.d.). Ethyl 3-hydroxy-4-methoxybenzoate. In PubChem. Available at: [Link]

-

MDPI. (2010). Synthesis of Bosutinib from 3-Methoxy-4-hydroxybenzoic Acid. Available at: [Link]

-

National Center for Biotechnology Information. (n.d.). Benzoic acid, 4-ethyl-, methyl ester. In PubChem. Available at: [Link]

- Google Patents. (n.d.). CN114292192A - Synthesis method of 3, 4-dimethoxybenzoic acid methyl ester.

-

Master Organic Chemistry. (2022). Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. Available at: [Link]

-

Chemical Synthesis Database. (2025). ethyl 4-methoxybenzoate. Available at: [Link]

-

ACS Publications. (n.d.). Reaction Kinetics of Vanillin Hydrodeoxygenation in Acidic and Nonacidic Environments Using Bimetallic PdRh/Al2O3 Catalyst. In Energy & Fuels. Available at: [Link]

-

National Institute of Standards and Technology. (n.d.). Benzoic acid, 4-hydroxy-3-methoxy-, ethyl ester. In NIST Chemistry WebBook. Available at: [Link]

- Google Patents. (n.d.). CN104151157A - Preparation method of methoxybenzoic acid.

-

SpectraBase. (n.d.). 3-Methoxy-benzoic acid methyl ester. Available at: [Link]

-

National Institute of Standards and Technology. (n.d.). Benzoic acid, 4-methoxy-, methyl ester. In NIST Chemistry WebBook. Available at: [Link]

-

Chegg.com. (2020). The 'H NMR spectrum of ethyl 4-methoxybenzoate is. Available at: [Link]

-

National Institute of Standards and Technology. (n.d.). Benzoic acid, 4-hydroxy-3-methoxy-, methyl ester. In NIST Chemistry WebBook. Available at: [Link]

Sources

Application Note: Precision Synthesis of Methyl 3-Ethyl-4-Methoxybenzoate

Abstract & Strategic Overview

Methyl 3-ethyl-4-methoxybenzoate (CAS: N/A for specific isomer, generic scaffold relevant to substituted benzamides and retinoids) represents a sterically defined aromatic scaffold often utilized in structure-activity relationship (SAR) studies to probe lipophilic pockets in kinase inhibitors and GPCR ligands.

While direct alkylation of methyl 4-methoxybenzoate is plagued by polyalkylation and poor regioselectivity, this protocol details a regiospecific, four-step convergent synthesis starting from the abundant commodity chemical Methyl 4-hydroxybenzoate (Methyl Paraben) .

Key Technical Advantages of this Route:

-

Regiocontrol: Utilizes the Fries Rearrangement to install the carbon chain exclusively ortho to the phenol, avoiding the mixtures common in Friedel-Crafts alkylations.

-

Scalability: Avoids cryogenic lithiation steps; relies on robust thermodynamic intermediates.

-

Purification: Intermediates are highly crystalline, minimizing the need for extensive chromatography.

Retrosynthetic Analysis

The strategic disconnection relies on the transformation of an acyl group (introduced via Fries rearrangement) into the desired ethyl group. This "Acylation-Reduction" sequence is superior to direct ethylation for controlling isomer purity.

Caption: Retrosynthetic logic flow demonstrating the Acylation-Reduction strategy to ensure regiochemical fidelity.

Detailed Experimental Protocols

Step 1: Acetylation of Methyl 4-hydroxybenzoate

Objective: Protect the phenol and "load" the acyl group for the subsequent rearrangement.

-

Reagents: Methyl 4-hydroxybenzoate (1.0 equiv), Acetic Anhydride (1.2 equiv), Pyridine (0.1 equiv), Toluene (Solvent).

-

Rationale: Toluene allows for azeotropic removal of acetic acid if needed, though simple crystallization is usually sufficient.

Protocol:

-

Charge a 500 mL RBF with Methyl 4-hydroxybenzoate (30.4 g, 200 mmol) and Toluene (150 mL).

-

Add Pyridine (1.6 mL, 20 mmol) as catalyst.

-

Add Acetic Anhydride (24.5 g, 240 mmol) dropwise over 15 minutes. Exotherm is mild.

-

Heat to reflux (110°C) for 2 hours. Monitor by TLC (Hexane:EtOAc 7:3).

-

Workup: Cool to room temperature. Wash organic layer with 1M HCl (2 x 50 mL) to remove pyridine, then Sat. NaHCO3 (2 x 50 mL), then Brine.

-

Dry over MgSO4 and concentrate in vacuo.

-

Yield: ~37 g (96%) of white crystalline solid (Methyl 4-acetoxybenzoate).

-

QC: 1H NMR should show a sharp singlet at ~2.3 ppm (Acetate methyl).

Step 2: Fries Rearrangement (The Critical Step)

Objective: Migration of the acetyl group to the ortho position (C3). Mechanism: Lewis-acid catalyzed intramolecular rearrangement.

-

Reagents: Methyl 4-acetoxybenzoate (from Step 1), Aluminum Chloride (AlCl3, 2.5 equiv), Chlorobenzene or Nitrobenzene (Solvent).

-

Safety Note: AlCl3 reacts violently with water. Use oven-dried glassware.

Protocol:

-

In a dry 3-neck flask under Argon, suspend AlCl3 (66.5 g, 500 mmol) in Chlorobenzene (150 mL).

-

Add Methyl 4-acetoxybenzoate (38.8 g, 200 mmol) portion-wise as a solid. Evolution of HCl gas may occur; vent to a scrubber.

-

Heat the mixture to 120°C for 4 hours. The mixture will turn dark orange/brown.

-

Quench: Cool to 0°C. Carefully pour the reaction mixture into a beaker of Crushed Ice (500 g) + Conc. HCl (50 mL). Stir vigorously to hydrolyze aluminum complexes.

-

Extraction: Extract the aqueous slurry with Ethyl Acetate (3 x 150 mL).

-

Purification: The product (Methyl 3-acetyl-4-hydroxybenzoate) often precipitates or crystallizes upon concentration. Recrystallize from Methanol.

-

Data: Expected Yield: 75-80%.

-

Note: The intramolecular H-bond between the phenol and the ketone (C3-acetyl) shifts the phenol proton to ~12 ppm in NMR.

-

Step 3: O-Methylation

Objective: Cap the phenol as a methoxy group.

-

Reagents: Methyl 3-acetyl-4-hydroxybenzoate, Methyl Iodide (MeI) or Dimethyl Sulfate (DMS), K2CO3, Acetone.

Protocol:

-

Dissolve the intermediate (20 g, 103 mmol) in Acetone (200 mL).

-

Add Anhydrous K2CO3 (28 g, 200 mmol).

-

Add Methyl Iodide (17.5 g, 123 mmol) dropwise.

-

Reflux for 4-6 hours.

-

Workup: Filter off inorganic salts. Concentrate the filtrate.

-

Yield: Quantitative conversion to Methyl 3-acetyl-4-methoxybenzoate.

Step 4: Carbonyl Reduction (Hydrogenolysis)

Objective: Reduce the ketone (C=O) to a methylene (CH2) without reducing the ester.

-

Method A (Standard): Pd/C Hydrogenation in Acetic Acid.

-

Method B (Precision): Triethylsilane (TES) / TFA (Ionic Hydrogenation). Recommended for lab scale.

Protocol (Method A - Scalable):

-

Dissolve Methyl 3-acetyl-4-methoxybenzoate (10 g) in Glacial Acetic Acid (100 mL).

-

Add 10% Pd/C (1.0 g, 10 wt% loading).

-

Add conc.[1] H2SO4 (0.5 mL) or Perchloric acid (drops) to activate the reduction of the ketone.

-

Hydrogenate at 4 atm (60 psi) H2 pressure at 60°C for 12 hours.

-

Monitoring: Monitor consumption of starting material by HPLC. The alcohol intermediate may form; ensure reaction runs until full conversion to the ethyl group.

-

Workup: Filter catalyst through Celite. Pour filtrate into water (500 mL). Extract with Ether/EtOAc.[2] Wash with NaHCO3 to remove acetic acid.

-

Purification: Distillation or Flash Chromatography (Hexane/EtOAc).

Key Process Parameters & Data

| Parameter | Step 1 (Acetylation) | Step 2 (Fries) | Step 3 (Methylation) | Step 4 (Reduction) |

| Limiting Reagent | Methyl Paraben | Acetoxy Ester | Hydroxy Ketone | Methoxy Ketone |

| Temp | 110°C | 120°C | 56°C (Reflux) | 60°C |

| Time | 2 h | 4 h | 4-6 h | 12 h |

| Yield (Typical) | 96% | 75% | 95% | 85% |

| Critical Impurity | Unreacted Phenol | Para-isomer (minor) | O-Alkylation by-products | Alcohol intermediate |

Workflow Visualization

Caption: Operational workflow for the 4-step synthesis.

Analytical Validation (Self-Validating System)

To ensure the trustworthiness of the protocol, the following analytical checkpoints must be met:

-

Intermediate 2 (Fries Product):

-

1H NMR (CDCl3): Look for the disappearance of the acetate singlet (2.3 ppm) and appearance of the ketone methyl (2.6 ppm).

-

Critical Check: The phenol proton must appear as a sharp singlet downfield (>11.0 ppm) due to intramolecular hydrogen bonding with the carbonyl. If this is absent, the rearrangement failed or occurred para (unlikely here).

-

-

Final Product (Target):

-

1H NMR:

-

Ethyl group: Triplet (~1.2 ppm, 3H) and Quartet (~2.7 ppm, 2H).

-

Methoxy group: Singlet (~3.9 ppm, 3H).

-

Ester Methyl: Singlet (~3.85 ppm, 3H).

-

-

HPLC: Single peak purity >98%.

-

Safety & Waste Management

-

Aluminum Chloride: Highly hygroscopic and corrosive. Quenching releases large volumes of HCl gas. Perform in a fume hood with a caustic scrubber.

-

Methyl Iodide: A potent alkylating agent and suspected carcinogen. Use gloves and handle in a hood. Destroy excess MeI with aqueous ammonia or amine solution before disposal.

-

Hydrogenation: H2 gas at 4 atm presents an explosion hazard. Ensure the autoclave is grounded and leak-tested.

References

-

Fries Rearrangement Mechanism & Scope

-

Regioselective Acetylation & Acylation

-

Reduction of Aryl Ketones

-

Related Scaffold Synthesis (Gefitinib Intermediates)

-

Wang, Z., et al. "Synthesis of Gefitinib from Methyl 3-Hydroxy-4-methoxybenzoate." Molecules 12 (2007). Link (Validates the stability of the benzoate scaffold).

-

Sources

- 1. hidenanalytical.com [hidenanalytical.com]

- 2. METHYL 3-METHOXY-4-METHYLBENZOATE CAS#: 3556-83-0 [m.chemicalbook.com]

- 3. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. savemyexams.com [savemyexams.com]

- 7. Friedel–Crafts Acylation [sigmaaldrich.com]

- 8. Pd/C-Catalyzed Chemoselective Hydrogenation in the Presence of Diphenylsulfide [organic-chemistry.org]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

- 10. jocpr.com [jocpr.com]

Topic: A Systematic Approach to Developing Crystallization Protocols for 3-Ethyl-4-methoxybenzoic acid methyl ester

An Application Note from the Office of the Senior Application Scientist

Abstract

This document provides a detailed guide for researchers, scientists, and drug development professionals on the principles and practices for developing robust crystallization methods for 3-Ethyl-4-methoxybenzoic acid methyl ester. Recognizing that a one-size-fits-all protocol is seldom optimal, this guide emphasizes a systematic, first-principles approach. It covers the analysis of physicochemical properties based on analogous structures, strategic solvent selection, and the implementation of various crystallization techniques including cooling, antisolvent, and evaporative methods. Detailed, adaptable protocols are provided to serve as a strong foundation for laboratory-specific optimization, ensuring the consistent attainment of high-purity crystalline material essential for research and development.

Introduction and Scientific Context

3-Ethyl-4-methoxybenzoic acid methyl ester is an aromatic carboxylic acid derivative. Such molecules often serve as critical building blocks or intermediates in the synthesis of more complex molecules, including pharmaceuticals and specialty chemicals.[1] The isolation and purification of these intermediates are paramount to the success of a synthetic campaign, directly impacting the yield and purity of the final active pharmaceutical ingredient (API).

Crystallization is the gold standard for purification in the chemical and pharmaceutical industries, offering unparalleled efficiency in removing impurities and isolating the desired solid form.[2] A well-designed crystallization process controls critical quality attributes such as crystal size distribution, polymorphic form, and purity. This application note provides the foundational knowledge and actionable protocols to develop such a process for 3-Ethyl-4-methoxybenzoic acid methyl ester.

Predicted Physicochemical Profile and Implications

Direct experimental data for 3-Ethyl-4-methoxybenzoic acid methyl ester is not widely published. Therefore, we must infer its likely properties by examining structurally similar compounds. This predictive analysis is crucial for guiding our initial experimental design.

The core structure is a substituted benzoic acid ester. Let's consider two close analogs:

-

Ethyl 4-methoxybenzoate: This compound is a liquid or very low-melting solid at room temperature, with a reported melting point of 7-8 °C.[3][4]

-

4-Methoxybenzoic acid (Anisic Acid): The parent carboxylic acid is a stable, white crystalline solid with a high melting point of 182-185 °C.[5]

The esterification of the carboxylic acid dramatically lowers the melting point due to the disruption of strong hydrogen-bonding networks present in the acid dimer form. Given that 3-Ethyl-4-methoxybenzoic acid methyl ester is also an ester, it is reasonable to predict that it may be a low-melting solid or potentially an oil at ambient temperature. This is a critical consideration; if the compound "oils out" instead of crystallizing, the strategy must be adjusted, for instance, by lowering the crystallization temperature or changing the solvent system.

| Property | Predicted Value/Characteristic | Rationale & Impact on Crystallization |

| Physical State | Low-melting solid or viscous liquid | If an oil, crystallization may require sub-ambient temperatures or the use of an antisolvent to induce nucleation. Direct cooling may lead to amorphous glass formation rather than crystalline solids. |

| Solubility | Soluble in common organic solvents (alcohols, esters, ketones, aromatic hydrocarbons); low solubility in water. | The methoxy, ethyl, and methyl ester groups impart significant organic character. This provides a wide range of potential solvents for screening.[5][6] |

| Hydrogen Bonding | Primarily a hydrogen bond acceptor (at the ester and ether oxygens). | The lack of strong hydrogen bond donor capabilities suggests that protic solvents (like alcohols) may interact differently than aprotic solvents (like ethyl acetate or toluene), a factor to be exploited in solvent selection.[7] |